Glass Transition Temperature Elevation vs. Plasticization by Analogues
When formulated into a DGEBA/IPDA epoxy matrix at 10 wt% loading, the hyperbranched polymer derived from THPPO (PDTT) increased the glass transition temperature (Tg) by 8 °C relative to the neat epoxy resin. In contrast, the monomeric comparators DOPO-HQ and OPPh3 decreased the Tg by 5 °C and 21 °C, respectively [1].
| Evidence Dimension | Glass transition temperature (Tg) shift |
|---|---|
| Target Compound Data | +8 °C (EP + PDTT, containing THPPO-derived branching units) |
| Comparator Or Baseline | EP (baseline, 154 °C); DOPO-HQ (-5 °C); OPPh3 (-21 °C) |
| Quantified Difference | ΔTg = +8 °C vs. neat EP; +13 °C vs. DOPO-HQ; +29 °C vs. OPPh3 |
| Conditions | DGEBA cured with IPDA, 10 wt% FR loading, DSC analysis |
Why This Matters
Retaining or improving Tg is critical for high-temperature applications; THPPO-derived structures avoid the plasticization penalty observed with low molecular weight alternatives, enabling procurement for applications requiring thermal stability above 150 °C.
- [1] Battig, A.; Müller, P.; Bertin, A.; Schartel, B. Hyperbranched Rigid Aromatic Phosphorus-Containing Flame Retardants for Epoxy Resins. Macromol. Mater. Eng. 2021, 306, 2000731. (Section 2.4: Glass transition temperatures). View Source
